5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
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Overview
Description
This compound is characterized by its molecular formula C12H9BrN2O5 and a molecular weight of 341.117 g/mol.
Preparation Methods
The synthesis of 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multiple steps. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium methoxide and bromine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include organoboron compounds and palladium catalysts
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its potential therapeutic effects, although specific studies are still ongoing. Additionally, it has industrial applications in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still required, it is believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as 1-bromo-4-nitrobenzene and 5-bromo-N-propylthiophene-2-carboxamide . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Biological Activity
5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a furan-2-carboxamide structure with a bromine atom, a methoxy group, and a nitro group on the phenyl ring. These functional groups contribute to its chemical reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C12H10BrN3O4 |
Molecular Weight | 327.13 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitro group suggests potential redox activity, while the bromine atom may facilitate interactions through halogen bonding. These interactions can modulate various cellular pathways, leading to therapeutic effects.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound. For instance, it has shown promising results against various bacterial strains, demonstrating significant minimum inhibitory concentration (MIC) values. The following table summarizes some of the antimicrobial activities observed:
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Escherichia coli | 1.0 | 2.0 |
Pseudomonas aeruginosa | 0.75 | 1.5 |
These results indicate that this compound possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer therapeutic:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.4 |
MCF-7 | 10.3 |
A549 | 12.8 |
These findings highlight the compound's potential to serve as a lead in cancer drug development.
Case Studies and Research Findings
A recent study focused on the structure-activity relationship (SAR) of related compounds, including this compound. The study identified key structural features that enhance biological activity:
- Nitro Group Positioning : The positioning of the nitro group significantly affects the compound's interaction with target proteins.
- Substituent Variability : Variations in substituents on the phenyl ring altered both potency and selectivity against different microbial strains.
These insights provide a foundation for optimizing the compound's structure for enhanced efficacy.
Properties
IUPAC Name |
5-bromo-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O5/c1-19-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIPZTCCTCESOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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